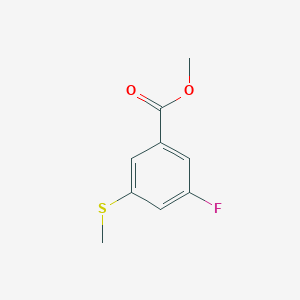

Methyl 3-fluoro-5-(methylthio)benzoate

Description

Contextual Significance of Fluorine and Sulfur Functionalities in Aromatic Chemical Research

The incorporation of fluorine and sulfur atoms into organic molecules can profoundly influence their chemical and physical properties. Fluorine, being the most electronegative element, can alter the acidity, basicity, and reactivity of a molecule. ossila.com The introduction of fluorine or fluorine-containing groups like trifluoromethyl (-CF3) is a common strategy in the development of pharmaceuticals and agrochemicals to enhance metabolic stability, binding affinity, and lipophilicity. ossila.com

Similarly, sulfur-containing functional groups, such as the methylthio (-SCH3) or thioether group, are integral to a vast range of chemical applications. Thioethers are present in numerous pharmaceutical products and are key intermediates in organic synthesis. Their synthesis is a major focus of research, with various methods developed for the formation of the carbon-sulfur bond. The sulfur atom can also be oxidized to form sulfoxides and sulfones, further expanding the synthetic utility of these compounds.

Foundational Role of Benzoate (B1203000) Scaffolds as Versatile Synthetic Intermediates

Benzoate scaffolds are fundamental building blocks in organic chemistry. mdpi.com Methyl benzoate, the parent compound, is formed through the acid-catalyzed condensation of benzoic acid and methanol (B129727), a reaction known as Fischer esterification. wikipedia.orgyoutube.com This ester can undergo reactions at both the aromatic ring and the ester group. Electrophiles typically attack the ring, while nucleophiles target the carbonyl carbon of the ester. wikipedia.org This dual reactivity allows for the synthesis of a wide array of derivatives. Benzoic acid and its ester derivatives are used in the production of a variety of chemical products, including scents and solvents. mdpi.com

Methyl 3-fluoro-5-(methylthio)benzoate

While extensive research on Methyl 3-fluoro-5-(methylthio)benzoate is not widely documented in publicly available literature, its chemical characteristics and synthetic pathways can be inferred from its constituent parts: the 3-fluoro-5-(methylthio)benzoic acid precursor and the principles of esterification.

Precursor: 3-Fluoro-5-(methylthio)benzoic acid

The immediate precursor to the target ester is 3-Fluoro-5-(methylthio)benzoic acid. This compound serves as a versatile small molecule scaffold for further chemical synthesis. cymitquimica.com

Table 1: Properties of 3-Fluoro-5-(methylthio)benzoic acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇FO₂S | cymitquimica.com |

Synthesis of Methyl 3-fluoro-5-(methylthio)benzoate

The synthesis of Methyl 3-fluoro-5-(methylthio)benzoate would most commonly be achieved through the esterification of 3-fluoro-5-(methylthio)benzoic acid. The Fischer esterification is a standard method for this transformation, involving the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. wikipedia.orgyoutube.com The reaction is reversible and is typically heated to drive the equilibrium towards the formation of the ester product. researchgate.net

Alternative methods for esterification include using reagents that activate the carboxylic acid, followed by the addition of methanol.

Chemical and Physical Properties

Table 2: Calculated Properties of Methyl 3-fluoro-5-(methylthio)benzoate

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉FO₂S |

| Molecular Weight | 200.23 g/mol |

The physical properties, such as melting and boiling points, would be influenced by the presence of the polar fluoro and ester groups, as well as the sulfur-containing methylthio group. For comparison, Methyl 3-fluorobenzoate (B1230327) is a colorless liquid with a boiling point of 194-195 °C. chemicalbook.com The addition of the methylthio group would likely increase the boiling point relative to this analog.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-fluoro-5-methylsulfanylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2S/c1-12-9(11)6-3-7(10)5-8(4-6)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZFRTOVOGCLGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)SC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Fluoro 5 Methylthio Benzoate

Direct Esterification Pathways

Esterification from 3-Fluoro-5-(methylthio)benzoic Acid Precursors

The classical Fischer-Speier esterification is a widely employed method for this transformation. It involves reacting 3-fluoro-5-(methylthio)benzoic acid with methanol (B129727) in the presence of a strong acid catalyst. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from methanol. Subsequent elimination of water yields the desired methyl ester.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). The reaction is typically carried out under reflux conditions to drive the equilibrium towards the product side. An excess of methanol is often used to serve as both a reactant and a solvent.

Optimization of Catalytic Systems and Reaction Parameters

To improve reaction efficiency, reduce environmental impact, and overcome the equilibrium limitations of traditional esterification, various catalytic systems and reaction parameters have been investigated. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, significantly reducing reaction times and often improving yields. researchgate.net For instance, the esterification of substituted benzoic acids can be achieved in good yields under sealed-vessel microwave conditions with catalytic amounts of sulfuric acid. researchgate.net

Solid acid catalysts offer advantages in terms of reusability, ease of separation, and reduced corrosion. mdpi.com Examples include metal oxides, zeolites, and ion-exchange resins like Amberlyst-15. dergipark.org.trdergipark.org.tr Heterogeneous catalysts, such as the metal-organic framework UiO-66-NH₂, have also been shown to be effective for the esterification of fluorinated aromatic carboxylic acids with methanol. rsc.org These catalysts can exhibit high catalytic activity and selectivity under milder reaction conditions. rsc.org

The use of deep eutectic solvents (DES) as both a catalyst and a solvent has also been explored for the esterification of benzoic acid. dergipark.org.trdergipark.org.tr These systems, formed from a hydrogen bond donor and a hydrogen bond acceptor, can lead to high conversions and offer an environmentally benign alternative to traditional solvents. dergipark.org.trdergipark.org.tr

Table 1: Comparison of Catalytic Systems for the Esterification of Substituted Benzoic Acids

| Catalyst System | Alcohol | Temperature (°C) | Reaction Time | Conversion/Yield | Reference |

| H₂SO₄ (catalytic) | Ethanol | Optimized (Microwave) | - | Good Yield | researchgate.net |

| UiO-66-NH₂ | Methanol | - | 10 h | High Conversion | rsc.org |

| Deep Eutectic Solvent | Ethanol | 75 | - | 88.3% Conversion | dergipark.org.trdergipark.org.tr |

| Zr/Ti Solid Acid | Methanol | - | - | - | mdpi.com |

| Amberlyst-15 | Ethanol | 75 | - | Low Conversion | dergipark.org.trdergipark.org.tr |

This table presents a summary of findings from various studies on the esterification of substituted benzoic acids and is not specific to Methyl 3-fluoro-5-(methylthio)benzoate.

Construction of the Aromatic Core with Pre-existing Substituents

An alternative synthetic strategy involves the construction of the substituted benzene (B151609) ring by introducing the fluoro, methylthio, and carboxylate groups in a stepwise manner. This approach offers flexibility in the choice of starting materials and reaction conditions.

Strategies Involving Nucleophilic Aromatic Substitution (SNAr) for Thioether Incorporation

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing the methylthio group onto an appropriately activated aromatic ring. bohrium.comnih.gov This reaction typically involves the displacement of a leaving group, such as a halogen, by a nucleophile. In the context of synthesizing methyl 3-fluoro-5-(methylthio)benzoate, a suitable precursor would be a di-substituted benzene ring containing a fluorine atom and another leaving group, which is activated by an electron-withdrawing group like a nitro or ester group.

The reaction of an aryl halide with a thiol or its corresponding salt is a common way to form aryl thioethers. nih.govacsgcipr.org The presence of an electron-withdrawing group ortho or para to the leaving group facilitates the SNAr reaction by stabilizing the intermediate Meisenheimer complex. acsgcipr.org For the synthesis of the target molecule, a precursor such as methyl 3,5-difluorobenzoate could potentially be reacted with sodium thiomethoxide. The regioselectivity of the substitution would be a critical factor to consider in this approach. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). acsgcipr.org

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Ring Assembly (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgacs.org The Suzuki-Miyaura coupling, for instance, could be envisioned for the construction of the aromatic core of methyl 3-fluoro-5-(methylthio)benzoate. organic-chemistry.org This would involve the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

A potential synthetic route could involve the coupling of a boronic acid or ester derivative of one of the substituted fragments with a halide derivative of the other. For example, (3-fluoro-5-(methoxycarbonyl)phenyl)boronic acid could be coupled with a methylthio-containing electrophile, or conversely, 3-fluoro-5-halobenzoate could be coupled with a methylthioboronic acid derivative. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these reactions. nih.gov

Table 2: Key Parameters in Palladium-Catalyzed Cross-Coupling Reactions

| Parameter | Description | Examples | Reference |

| Catalyst | The source of palladium, often in the form of a complex. | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | rsc.orgnih.gov |

| Ligand | A molecule that coordinates to the palladium center, influencing its reactivity and stability. | Phosphine ligands (e.g., PPh₃, XPhos), N-heterocyclic carbenes (NHCs) | acs.org |

| Base | Activates the organoboron species and facilitates the catalytic cycle. | Na₂CO₃, K₃PO₄, Cs₂CO₃ | organic-chemistry.org |

| Solvent | The medium in which the reaction is carried out. | Toluene, THF, Dioxane, Water mixtures | nih.gov |

This table provides a general overview of parameters in palladium-catalyzed cross-coupling reactions and is not specific to the synthesis of Methyl 3-fluoro-5-(methylthio)benzoate.

Introduction of the Ester Moiety through Alternative Routes

Besides direct esterification of the corresponding carboxylic acid, the methyl ester group can be introduced through other synthetic transformations. One common method is the reaction of an acid chloride with methanol. This approach is often high-yielding and proceeds under mild conditions. The required acid chloride, 3-fluoro-5-(methylthio)benzoyl chloride, can be prepared from 3-fluoro-5-(methylthio)benzoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Another alternative is transesterification, where an existing ester is converted to another by reaction with an alcohol in the presence of an acid or base catalyst. While less common for the preparation of simple methyl esters, it can be a useful strategy in certain synthetic contexts.

Furthermore, the ester group can be formed from other functional groups. For example, the oxidation of a corresponding benzyl (B1604629) alcohol or aldehyde would yield the carboxylic acid, which could then be esterified as described previously.

Stereoselective and Regioselective Synthesis of Fluoro- and Methylthio-Substituted Aromatic Rings

The controlled synthesis of aromatic rings bearing both fluorine and methylthio substituents is a critical aspect of preparing compounds like Methyl 3-fluoro-5-(methylthio)benzoate. The directing effects of the substituents play a pivotal role in achieving the desired regiochemistry. The carboxyl group is a meta-director, while the fluorine atom is an ortho-, para-director, albeit a deactivating one. The methylthio group is also an ortho-, para-director. Navigating these competing influences requires careful selection of the synthetic route and reaction conditions.

One effective strategy for achieving specific substitution patterns is to introduce functional groups in a stepwise manner, leveraging their directing effects at each stage. For instance, starting with a precursor where one functional group is already in place can guide the position of the next incoming group.

A common approach to introduce a thiol or methylthio group onto an aromatic ring involves the use of a diazonium salt intermediate. This method is particularly useful for introducing a variety of functional groups at a specific position on the ring that might be difficult to achieve through direct electrophilic aromatic substitution.

A Proposed Synthetic Pathway:

A logical synthetic route to Methyl 3-fluoro-5-(methylthio)benzoate can be envisioned starting from 3-amino-5-fluorobenzoic acid. This precursor correctly places the fluorine and a latent functionality (the amino group) at the desired 3- and 5-positions relative to the carboxylic acid.

The synthesis can be broken down into the following key transformations:

Diazotization of 3-amino-5-fluorobenzoic acid: The amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium salt is a versatile intermediate.

Introduction of the thiol group: The diazonium salt can be converted to the corresponding thiol (mercaptan) through reaction with a sulfur nucleophile, such as potassium ethyl xanthate followed by hydrolysis, or by using sodium hydrosulfide. This results in the formation of 3-fluoro-5-mercaptobenzoic acid.

Methylation of the thiol: The thiol group is then methylated to form the methylthio group. This is typically achieved by reacting the thiol with a methylating agent like methyl iodide in the presence of a base. This step yields 3-fluoro-5-(methylthio)benzoic acid. google.com

Esterification: The final step is the esterification of the carboxylic acid group to form the methyl ester. This is commonly carried out via Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

This multi-step process allows for the regioselective construction of the target molecule, with each step building upon the functionality of the previous intermediate.

Detailed Research Findings:

Synthesis of Aminofluorobenzoic Acids: The preparation of aminofluorobenzoic acids is a known process, often starting from commercially available fluorinated precursors. For example, 2-Amino-3-fluorobenzoic acid can be synthesized from 7-fluoroisatin. orgsyn.org

Diazotization and Thiol Introduction: The conversion of an aromatic amine to a thiol via a diazonium salt is a classic transformation. This method provides a reliable way to install the sulfur functionality at a specific position.

Thiol Methylation: The alkylation of thiols to form thioethers (sulfides) is a high-yielding and straightforward reaction. The use of a base deprotonates the thiol to form a more nucleophilic thiolate, which then readily reacts with an alkyl halide. libretexts.org

Fischer Esterification: The esterification of benzoic acids with alcohols using an acid catalyst is a widely used and well-understood reaction. The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction to completion.

The following table summarizes the key reactions and typical reagents involved in the proposed synthesis:

| Step | Transformation | Starting Material | Key Reagents | Product |

| 1 | Diazotization | 3-Amino-5-fluorobenzoic acid | NaNO₂, HCl | 3-Carboxy-5-fluorobenzenediazonium chloride |

| 2 | Thiolation | 3-Carboxy-5-fluorobenzenediazonium chloride | KSCN or NaSH | 3-Fluoro-5-mercaptobenzoic acid |

| 3 | Methylation | 3-Fluoro-5-mercaptobenzoic acid | CH₃I, Base (e.g., K₂CO₃) | 3-Fluoro-5-(methylthio)benzoic acid |

| 4 | Esterification | 3-Fluoro-5-(methylthio)benzoic acid | CH₃OH, H₂SO₄ (cat.) | Methyl 3-fluoro-5-(methylthio)benzoate |

This synthetic approach highlights the power of sequential functional group manipulation to achieve the synthesis of complex, polyfunctionalized aromatic molecules with a high degree of regiochemical control. The principles of electrophilic and nucleophilic aromatic substitution, along with standard functional group interconversions, are all brought to bear in the construction of the target compound.

Reactivity and Transformational Chemistry of Methyl 3 Fluoro 5 Methylthio Benzoate

Chemical Transformations of the Methyl Ester Functionality

The methyl ester group in Methyl 3-fluoro-5-(methylthio)benzoate is a key site for nucleophilic acyl substitution reactions, allowing for its conversion into other important functional groups such as carboxylic acids and amides.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-fluoro-5-(methylthio)benzoic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for example, by heating with a base such as lithium hydroxide (B78521) in a mixture of solvents like tetrahydrofuran (B95107) (THF), methanol (B129727), and water. rsc.org The resulting carboxylate salt is then neutralized with an acid to yield the final carboxylic acid product. The presence of the electron-withdrawing fluorine atom on the aromatic ring can influence the reactivity of the ester group.

Alternatively, the carboxylic acid can be obtained through the hydrolysis of the corresponding acyl chloride. For instance, 3-fluoro-5-(trifluoromethyl)benzoyl chloride can be hydrolyzed to 3-fluoro-5-(trifluoromethyl)benzoic acid. ossila.comglpbio.com This suggests that if Methyl 3-fluoro-5-(methylthio)benzoate were first converted to its acyl chloride, subsequent hydrolysis would also yield 3-fluoro-5-(methylthio)benzoic acid.

Transesterification and Amidation Reactions

The methyl ester can undergo transesterification with other alcohols to form different esters, although specific examples for Methyl 3-fluoro-5-(methylthio)benzoate are not prevalent in the reviewed literature.

More commonly, the ester is converted to an amide. Amidation can be achieved directly from the carboxylic acid, which is first synthesized via hydrolysis of the methyl ester. The carboxylic acid can then be coupled with a primary or secondary amine using a variety of modern coupling reagents. nih.govrsc.org A common method involves the activation of the carboxylic acid with reagents like thionyl chloride to form an acyl chloride intermediate, which then readily reacts with an amine to form the corresponding amide. rsc.orgresearchgate.net For example, the synthesis of N,N-diethylbenzamide from benzoic acid can be efficiently carried out using thionyl chloride and triethylamine. rsc.org This methodology is broadly applicable to a range of carboxylic acids and amines. researchgate.netsphinxsai.com

| Reactant | Reagent(s) | Product | Reference |

| 3-Fluoro-5-(methylthio)benzoic acid | Thionyl Chloride, Amine | 3-Fluoro-5-(methylthio)benzamide derivative | rsc.orgresearchgate.net |

| Benzoic Acid | Triphenylphosphine, N-chlorophthalimide, Aniline | N-Phenylbenzamide | nih.gov |

Nucleophilic Acyl Substitutions

Beyond hydrolysis and amidation, the methyl ester can in principle undergo other nucleophilic acyl substitutions. The conversion of the ester to the acyl chloride using reagents like thionyl chloride is a key step that opens up a wider range of transformations. rsc.orggoogle.com The resulting acyl chloride is a more reactive species and can react with a variety of nucleophiles. For example, Friedel-Crafts acylation reactions using the acyl chloride can be employed to form new carbon-carbon bonds. ossila.com The general reactivity of carboxylic acid derivatives towards nucleophiles follows the order of acyl chloride > acid anhydride (B1165640) > ester > amide, reflecting the electrophilicity of the carbonyl carbon. msu.edu

Reactivity of the Methylthio Group

The methylthio group (-SCH3) is another reactive handle on the molecule, primarily susceptible to oxidation at the sulfur atom.

Controlled Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in the methylthio group can be selectively oxidized to a sulfoxide (-SOCH3) or further to a sulfone (-SO2CH3). This transformation is of significant interest as it modulates the electronic properties of the substituent and can have a profound impact on the biological activity of the molecule.

Controlled oxidation to the sulfoxide can be achieved using a variety of oxidizing agents. A common and "green" method involves the use of hydrogen peroxide in glacial acetic acid at room temperature. nih.gov This system is often highly selective for the formation of the sulfoxide, with minimal over-oxidation to the sulfone. nih.govacs.orgresearchgate.net Other reagents that can be used for this selective oxidation include urea-hydrogen peroxide in conjunction with phthalic anhydride. rsc.org The reaction conditions, such as temperature and the stoichiometry of the oxidant, are crucial for achieving high selectivity. nih.gov

Further oxidation to the sulfone can be accomplished using stronger oxidizing agents or more forcing reaction conditions. Potassium permanganate (B83412) (KMnO4) is a powerful oxidant that can convert sulfides directly to sulfones. researchgate.netresearchgate.neturegina.ca The reaction mechanism is thought to involve a 1,3-dipolar cycloaddition of the permanganate to the sulfur atom. uregina.ca Alternatively, using an excess of hydrogen peroxide, often in the presence of a catalyst such as sodium tungstate, can also drive the oxidation to the sulfone. researchgate.net

| Starting Material | Oxidizing Agent | Product | Reference |

| Aryl Methyl Sulfide (B99878) | Hydrogen Peroxide / Acetic Acid | Aryl Methyl Sulfoxide | nih.gov |

| Aryl Methyl Sulfide | Potassium Permanganate | Aryl Methyl Sulfone | researchgate.netresearchgate.net |

| Aryl Methyl Sulfide | Excess Hydrogen Peroxide / Catalyst | Aryl Methyl Sulfone | researchgate.net |

Nucleophilic Displacements at Sulfur Centers

Applications in Organometallic Chemistry and C-S Bond Activation

The methylthio group in Methyl 3-fluoro-5-(methylthio)benzoate presents a handle for organometallic transformations, most notably through the activation of the Carbon-Sulfur (C-S) bond. Transition metal catalysts, particularly those based on palladium and nickel, are known to facilitate the cleavage of C-S bonds in aryl sulfides, enabling their use in cross-coupling reactions. This area of research has gained significant traction as it provides an alternative to the more traditional organohalides in the construction of C-C and C-heteroatom bonds.

In the context of Methyl 3-fluoro-5-(methylthio)benzoate, the C-S bond could potentially be activated to couple the aromatic ring with various partners. For instance, in a Kumada-style coupling, a Grignard reagent could be used with a nickel catalyst to replace the methylthio group with an alkyl or aryl group. Similarly, Suzuki or Stille couplings could be envisioned with the appropriate boronic acids/esters or organostannanes, respectively, in the presence of a palladium catalyst.

The general mechanism for such a palladium-catalyzed cross-coupling reaction would likely involve the oxidative addition of the C-S bond to a low-valent palladium species, followed by transmetalation with the organometallic coupling partner and subsequent reductive elimination to furnish the product and regenerate the active catalyst.

Table 1: Potential C-S Bond Cross-Coupling Reactions

| Cross-Coupling Reaction | Reagent | Catalyst | Potential Product |

|---|---|---|---|

| Kumada | R-MgBr | Ni(dppe)Cl₂ | Methyl 3-fluoro-5-R-benzoate |

| Suzuki | R-B(OR)₂ | Pd(PPh₃)₄ | Methyl 3-fluoro-5-R-benzoate |

| Stille | R-SnBu₃ | Pd(PPh₃)₄ | Methyl 3-fluoro-5-R-benzoate |

It is important to note that the efficiency of these reactions would be influenced by the electronic nature of the aromatic ring. The presence of the electron-withdrawing fluoro and methyl ester groups might affect the rate of oxidative addition.

Influence and Transformations of the Fluoro Substituent

The fluorine atom at the 3-position significantly influences the electronic properties of the aromatic ring and also serves as a potential site for selective chemical transformations.

The fluoro substituent is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic aromatic substitution. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+M effect), which is ortho, para-directing. In the case of Methyl 3-fluoro-5-(methylthio)benzoate, the fluoro group, along with the methylthio group, will direct incoming electrophiles to the positions ortho and para to themselves. The methyl ester group, being a meta-director, will also influence the regioselectivity of such reactions.

The Carbon-Fluorine (C-F) bond is the strongest single bond to carbon, making its selective activation and transformation a significant challenge in organic synthesis. However, advancements in catalysis have enabled reactions that proceed via C-F bond cleavage. For aromatic fluorides, transition metal complexes, particularly those of nickel and palladium, have been shown to mediate C-F activation, leading to functionalization.

For Methyl 3-fluoro-5-(methylthio)benzoate, a potential transformation could involve nucleophilic aromatic substitution (SNA_r) of the fluoride (B91410), although this is generally difficult for non-activated aryl fluorides. The presence of the electron-withdrawing ester group meta to the fluorine might not be sufficient to significantly facilitate this reaction under standard conditions. More forcing conditions or the use of specialized catalysts would likely be required.

Another possibility is the use of low-valent transition metal complexes to achieve oxidative addition into the C-F bond, which could then be followed by various coupling reactions. However, the presence of the C-S bond introduces a competing site for oxidative addition, and achieving selectivity for C-F activation would be a considerable challenge.

Aromatic Ring Functionalization Studies

The functionalization of the aromatic ring of Methyl 3-fluoro-5-(methylthio)benzoate can be approached through either electrophilic aromatic substitution or directed metalation strategies.

The directing effects of the three substituents on the benzene (B151609) ring will govern the outcome of electrophilic aromatic substitution reactions. The fluoro and methylthio groups are ortho, para-directing, while the methyl ester group is a meta-director. Considering the positions of the existing substituents (1-CO₂Me, 3-F, 5-SMe), the potential sites for electrophilic attack are C2, C4, and C6.

C2: Ortho to both the fluoro and methylthio groups, and ortho to the ester group. Steric hindrance from the adjacent ester group might be a factor.

C4: Para to the fluoro group and ortho to the methylthio group, and meta to the ester group. This position is electronically activated by both the fluoro and methylthio groups.

C6: Ortho to the fluoro group and para to the methylthio group, and ortho to the ester group. Similar to C2, this position is activated, but might also experience some steric hindrance.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Methyl 4-nitro-3-fluoro-5-(methylthio)benzoate |

| Bromination | Br₂, FeBr₃ | Methyl 4-bromo-3-fluoro-5-(methylthio)benzoate |

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In this strategy, a substituent with a heteroatom can coordinate to an organolithium reagent, directing deprotonation to the adjacent ortho position. In Methyl 3-fluoro-5-(methylthio)benzoate, both the fluoro and the sulfur of the methylthio group could potentially act as directing groups.

Literature on related systems suggests that both fluorine and sulfur can direct metalation. The relative directing ability can be influenced by the reaction conditions and the specific organolithium reagent used.

Directed by Fluorine: Deprotonation would occur at the C2 or C4 position.

Directed by Methylthio: Deprotonation would occur at the C4 or C6 position.

Given that the C4 position is ortho to the methylthio group and para to the highly electronegative fluorine, it is a plausible site for deprotonation. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a new substituent at that position with high regioselectivity.

Table 3: Potential Directed Metalation and Quenching Reactions

| Directing Group | Lithiating Agent | Electrophile (E⁺) | Potential Product |

|---|---|---|---|

| -SMe | n-BuLi | I₂ | Methyl 4-iodo-3-fluoro-5-(methylthio)benzoate |

| -SMe | n-BuLi | (CH₃)₃SiCl | Methyl 4-(trimethylsilyl)-3-fluoro-5-(methylthio)benzoate |

Further Cross-Coupling Reactivity at Aryl Positions

The aryl framework of Methyl 3-fluoro-5-(methylthio)benzoate is adorned with functional groups that can participate in a range of palladium or nickel-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of complex molecular architectures from simpler precursors. The two primary sites for such reactions on this molecule are the carbon atom attached to the fluorine (C3) and the one bonded to the methylthio group (C5).

Theoretical Reactivity at the C-F Bond:

The activation of C-F bonds for cross-coupling reactions is a challenging yet rapidly evolving field in organic chemistry. Generally, the high bond dissociation energy of the C-F bond makes it less reactive compared to other carbon-halogen bonds. However, specialized catalytic systems, often employing nickel or palladium with carefully designed ligands, can facilitate this transformation.

One of the most common cross-coupling reactions is the Sonogashira coupling , which forms a carbon-carbon bond between an aryl halide and a terminal alkyne. For an aryl fluoride like Methyl 3-fluoro-5-(methylthio)benzoate, a copper-free Sonogashira reaction could be envisioned. Research has shown that palladium catalysts, in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS), can effectively couple aryl fluorides with terminal alkynes. This approach avoids the use of copper co-catalysts and can proceed under relatively mild conditions.

Another potential transformation at the C-F position is the Suzuki-Miyaura coupling , which involves the reaction of an aryl halide with an organoboron reagent, such as a boronic acid or a boronic ester. While aryl fluorides are less reactive than other aryl halides in Suzuki couplings, advancements in catalyst design have enabled these transformations. The success of such a reaction would heavily depend on the selection of a suitable palladium catalyst and ligand system capable of facilitating the oxidative addition of the palladium to the strong C-F bond.

Theoretical Reactivity at the C-SMe Bond:

The methylthio (SMe) group represents another handle for cross-coupling reactions. The C-S bond can be activated by transition metal catalysts, particularly nickel complexes. The Buchwald-Hartwig amination , a powerful method for forming carbon-nitrogen bonds, can be applied to aryl thioethers. Nickel-catalyzed systems have been developed that effectively couple aryl thioethers with a variety of amines. This suggests that Methyl 3-fluoro-5-(methylthio)benzoate could potentially undergo amination at the C5 position.

Furthermore, the C-SMe bond can participate in Suzuki-Miyaura type couplings . Nickel catalysts are often employed for the cross-coupling of aryl thioethers with organoboron reagents. These reactions provide an alternative to the more common couplings involving aryl halides.

Regioselectivity Considerations:

When both a C-F and a C-SMe bond are present in the same molecule, the regioselectivity of a cross-coupling reaction becomes a critical aspect. The choice of the catalytic system will likely determine which bond is preferentially activated. For instance, a catalyst system known for its high efficacy in C-F activation might favor coupling at the C3 position, while a system optimized for C-S bond cleavage would likely direct the reaction to the C5 position. The electronic and steric environment around each functional group also plays a crucial role in influencing the outcome of the reaction.

Interactive Data Table: Theoretical Cross-Coupling Reactions

Given the absence of specific experimental data for Methyl 3-fluoro-5-(methylthio)benzoate, the following table outlines plausible cross-coupling reactions based on established methodologies for similar functional groups. The conditions and yields are hypothetical and serve as a general guide for potential synthetic routes.

| Reaction Type | Coupling Partner | Potential Catalyst System | Potential Product | Reference Reaction Principle |

| Sonogashira Coupling (at C-F) | Phenylacetylene | Pd₂(dba)₃ / LiHMDS | Methyl 3-(phenylethynyl)-5-(methylthio)benzoate | |

| Suzuki-Miyaura Coupling (at C-F) | Phenylboronic acid | Pd(OAc)₂ / SPhos | Methyl 3-phenyl-5-(methylthio)benzoate | |

| Buchwald-Hartwig Amination (at C-SMe) | Morpholine | [Ni(cod)₂] / SIPr·HCl | Methyl 3-fluoro-5-(morpholino)benzoate | |

| Suzuki-Miyaura Coupling (at C-SMe) | Phenylboronic acid | NiCl₂(dppp) | Methyl 3-fluoro-5-phenylbenzoate |

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Chemical Shift and Coupling Constant Analysis

A detailed NMR analysis of Methyl 3-fluoro-5-(methylthio)benzoate would involve the acquisition and interpretation of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl ester protons (-OCH₃), and the methyl thioether protons (-SCH₃). The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing nature of the fluoro and ester groups and the electron-donating nature of the methylthio group. The coupling constants (J) between adjacent protons and between protons and the fluorine atom (J-F coupling) would provide critical information about the substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons would be diagnostic of the electronic effects of the substituents. The carbonyl carbon of the ester group would appear at a characteristic downfield shift.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum would provide direct information about the chemical environment of the fluorine atom. The chemical shift would be indicative of its electronic surroundings, and coupling to neighboring protons would further confirm the structure.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for Methyl 3-fluoro-5-(methylthio)benzoate (Hypothetical)

| Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H NMR | |||

| Ar-H | 7.0 - 7.5 | m | J(H-H), J(H-F) |

| -OCH₃ | ~3.9 | s | |

| -SCH₃ | ~2.5 | s | |

| ¹³C NMR | |||

| C=O | 165 - 170 | s | |

| C-F | 160 - 165 | d | ¹J(C-F) |

| C-S | 135 - 140 | s | |

| Ar-C | 110 - 135 | m | J(C-F) |

| -OCH₃ | ~52 | q | |

| -SCH₃ | ~15 | q | |

| ¹⁹F NMR |

Note: The data in this table is hypothetical and serves as an illustration of the expected results from an actual NMR analysis.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to understand the spatial proximity of different groups, two-dimensional (2D) NMR experiments would be essential. These would include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the functional groups and the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which can help in confirming the substitution pattern and understanding the molecule's preferred conformation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For Methyl 3-fluoro-5-(methylthio)benzoate, the IR and Raman spectra would be expected to show characteristic absorption bands for:

C=O stretch of the ester group (typically around 1720-1740 cm⁻¹).

C-O stretch of the ester group (around 1250-1300 cm⁻¹).

C-F stretch (around 1000-1100 cm⁻¹).

C-S stretch (typically weaker, around 600-800 cm⁻¹).

Aromatic C-H and C=C stretches (in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively).

-CH₃ stretches and bends from the methyl ester and methyl thioether groups.

Table 2: Expected Vibrational Frequencies for Methyl 3-fluoro-5-(methylthio)benzoate (Hypothetical)

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

|---|---|

| C=O (ester) | 1720 - 1740 |

| C-O (ester) | 1250 - 1300 |

| C-F | 1000 - 1100 |

| C-S | 600 - 800 |

| Aromatic C=C | 1450 - 1600 |

Note: This table presents hypothetical data based on known functional group absorption regions.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For Methyl 3-fluoro-5-(methylthio)benzoate (C₉H₉FO₂S), HRMS would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum would also offer structural information, showing the loss of characteristic fragments such as the methoxy (B1213986) group (-OCH₃) or the methylthio group (-SCH₃).

X-ray Crystallographic Analysis of Methyl 3-fluoro-5-(methylthio)benzoate or Related Analogs

Should a suitable single crystal of Methyl 3-fluoro-5-(methylthio)benzoate be grown, X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of:

Bond lengths and angles: Providing insight into the electronic effects of the substituents on the geometry of the benzene ring and the functional groups.

Torsional angles: Defining the conformation of the ester and methylthio groups relative to the aromatic ring.

Intermolecular interactions: Revealing how the molecules pack in the solid state, including any potential hydrogen bonding, halogen bonding, or π-π stacking interactions.

Currently, there are no published crystal structures for Methyl 3-fluoro-5-(methylthio)benzoate in the Cambridge Structural Database (CSD). The crystal structure of a closely related analog, if available, could provide some insight into the likely packing and conformational preferences.

Computational and Theoretical Investigations

Electronic Structure Calculations (e.g., Density Functional Theory) for Molecular Geometry and Orbital Analysis

Electronic structure calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and analyzing the molecular orbitals of a compound. For substituted benzoates, DFT methods have been successfully applied to elucidate their structural and electronic properties.

A computational study on a structurally related compound, methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, utilized DFT to calculate the molecular structure. The results of this conformational analysis indicated that the geometry optimized by DFT was in good agreement with the crystal structure determined by X-ray diffraction. researchgate.net This highlights the reliability of DFT in predicting the three-dimensional arrangement of atoms in such molecules. Furthermore, DFT was used to investigate the molecular electrostatic potential and frontier molecular orbitals, which are crucial for understanding the molecule's reactivity and physicochemical properties. researchgate.net

For Methyl 3-fluoro-5-(methylthio)benzoate, DFT calculations would similarly predict the bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing fluorine atom and the methylthio group at the meta positions relative to the methoxycarbonyl group influences the electron distribution within the benzene (B151609) ring. The molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding its chemical behavior. The energy and distribution of these orbitals dictate the molecule's ability to act as an electron donor or acceptor in chemical reactions. A recent study on novel benzoate (B1203000) ester acceptor-based molecules demonstrated that DFT and time-dependent DFT calculations could confirm significant spatial separation between the HOMO and LUMO, a desirable characteristic for materials used in organic light-emitting diodes.

Table 1: Predicted Geometrical Parameters for a Representative Substituted Methyl Benzoate using DFT

| Parameter | Predicted Value |

| C-C (aromatic) bond length | ~1.39 Å |

| C-F bond length | ~1.35 Å |

| C-S bond length | ~1.77 Å |

| C=O bond length | ~1.21 Å |

| C-O (ester) bond length | ~1.36 Å |

| O-CH3 (ester) bond length | ~1.44 Å |

| S-CH3 bond length | ~1.81 Å |

| C-C-C (aromatic) bond angle | ~120° |

| F-C-C bond angle | ~119° |

| S-C-C bond angle | ~121° |

Note: These are typical values for similar structures and would be precisely calculated for Methyl 3-fluoro-5-(methylthio)benzoate in a dedicated computational study.

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of Methyl 3-fluoro-5-(methylthio)benzoate is primarily defined by the rotation around the C(aromatic)-C(O)OCH3 and C(aromatic)-S(CH3) single bonds. The orientation of the methoxycarbonyl and methylthio groups relative to the benzene ring can give rise to different conformers with varying energies.

A study on the conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones, and methyl benzoates revealed that 2-fluoro methyl benzoate is planar, with the trans conformer (where the C=O bond is oriented away from the fluorine atom) being more stable. rsc.org While this study focuses on ortho-substitution, the principles can be extended to the meta-substituted Methyl 3-fluoro-5-(methylthio)benzoate. The planarity of the ester group with the benzene ring is generally favored due to conjugation.

The rotation of the methylthio group also contributes to the conformational flexibility. The potential energy surface (PES) would map the energy changes associated with the rotation of these groups. The global minimum on the PES corresponds to the most stable conformer. Computational methods can be used to calculate the rotational barriers between different conformers, providing insights into the molecule's flexibility at different temperatures.

Mechanistic Studies of Reactions Involving the Compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For reactions involving Methyl 3-fluoro-5-(methylthio)benzoate, such as its synthesis or subsequent transformations, theoretical studies can map out the reaction pathways, identify transition states, and calculate activation energies.

The synthesis of substituted benzoic acids and their esters often involves multiple steps. For instance, the synthesis of 5-Chloro-2-fluoro-3-(methylthio)benzoic acid involves multi-step organic reactions, including halogenation and the introduction of the methylthio group. Computational modeling, such as DFT, can predict the reactivity of such compounds in nucleophilic reactions. For example, Fukui indices can be calculated to identify electrophilic sites, and transition state analysis can be used to model reaction mechanisms like SN2 displacement at the methylthio group.

A common reaction involving methyl benzoates is electrophilic aromatic substitution, such as nitration. The mechanism for the nitration of methyl benzoate involves the formation of a nitronium ion electrophile which is then attacked by the nucleophilic π electrons of the aromatic ring. aiinmr.com For Methyl 3-fluoro-5-(methylthio)benzoate, the fluorine and methylthio substituents would influence the regioselectivity of such reactions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation.

For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated. In the case of methyl benzoate, the symmetry of the molecule results in four distinct signals for the six carbons of the benzene ring in the ¹³C NMR spectrum. aiinmr.com The introduction of substituents, as in Methyl 3-fluoro-5-(methylthio)benzoate, would break this symmetry, leading to more complex spectra.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can also be simulated. The calculated vibrational frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes. DFT calculations have been shown to be effective in predicting the vibrational spectra of related molecules.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Representative Methyl Benzoate

| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |

| ¹³C NMR (C=O) | ~165 ppm | ~166 ppm |

| ¹³C NMR (O-CH₃) | ~51 ppm | ~52 ppm |

| IR (C=O stretch) | ~1720 cm⁻¹ | ~1725 cm⁻¹ |

| IR (C-O stretch) | ~1280 cm⁻¹ | ~1275 cm⁻¹ |

Note: These values are illustrative for a generic methyl benzoate. A specific computational study on Methyl 3-fluoro-5-(methylthio)benzoate would provide precise predictions for comparison with its experimental spectra.

Applications As a Strategic Synthetic Building Block and Chemical Intermediate

Role in the Modular Synthesis of Complex Organic Molecules

While specific examples detailing the use of methyl 3-fluoro-5-(methylthio)benzoate in modular synthesis are not extensively documented in publicly available literature, its structure is inherently suited for such strategies. Modular synthesis relies on the sequential and controlled assembly of molecular fragments. The distinct functional groups of methyl 3-fluoro-5-(methylthio)benzoate can be addressed in a stepwise manner. For instance, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. Subsequently, the methylthio group could be oxidized to a sulfoxide (B87167) or sulfone, or the fluorine atom could participate in nucleophilic aromatic substitution reactions, allowing for the introduction of additional diversity at a later stage. This potential for sequential and chemoselective reactions makes it a promising, albeit currently under-documented, building block for the modular construction of complex molecules.

Precursor for the Incorporation of Fluorinated and Sulfur-Containing Aromatic Scaffolds

Fluorinated and sulfur-containing aromatic moieties are prevalent in a wide array of bioactive compounds, including pharmaceuticals and agrochemicals. google.com The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while sulfur-containing groups are present in numerous drugs. Methyl 3-fluoro-5-(methylthio)benzoate serves as a direct precursor for the introduction of the 3-fluoro-5-(methylthio)phenyl scaffold into larger molecules. The ester functionality allows for straightforward linkage to other molecular fragments through amide bond formation or reduction to a benzyl (B1604629) alcohol followed by etherification. This makes it a valuable tool for medicinal chemists seeking to incorporate this specific structural motif into new drug candidates.

Utility in Divergent Synthetic Pathways for Analog Generation

Divergent synthesis is a powerful strategy for creating a library of structurally related compounds from a common intermediate. Methyl 3-fluoro-5-(methylthio)benzoate is an ideal starting point for such pathways due to its trifunctional nature. From this single compound, a multitude of analogs can be generated through selective manipulation of each functional group.

Table 1: Potential Divergent Synthetic Pathways from Methyl 3-fluoro-5-(methylthio)benzoate

| Starting Material | Reagents and Conditions | Product | Potential Further Diversification |

| Methyl 3-fluoro-5-(methylthio)benzoate | 1. LiOH, H₂O/THF2. Amine, EDC, HOBt | 3-Fluoro-N-substituted-5-(methylthio)benzamide | Variation of the amine component |

| Methyl 3-fluoro-5-(methylthio)benzoate | LiAlH₄, THF | (3-Fluoro-5-(methylthio)phenyl)methanol | Etherification, oxidation to aldehyde |

| Methyl 3-fluoro-5-(methylthio)benzoate | m-CPBA, CH₂Cl₂ | Methyl 3-fluoro-5-(methylsulfinyl)benzoate or Methyl 3-fluoro-5-(methylsulfonyl)benzoate | Nucleophilic substitution on the sulfonyl group |

| Methyl 3-fluoro-5-(methylthio)benzoate | Strong nucleophile, high temperature (e.g., NaOMe, DMSO) | Methyl 3-methoxy-5-(methylthio)benzoate | Further functionalization of the methoxy (B1213986) group |

This table illustrates how different reaction conditions can be applied to the same starting material to yield a variety of products, each of which can be further elaborated to create a diverse library of chemical entities for screening and optimization in drug discovery or materials science.

Functional Group Interconversions Facilitating Target Molecule Assembly

The assembly of complex target molecules often requires a series of functional group interconversions (FGIs). The functional groups present in methyl 3-fluoro-5-(methylthio)benzoate are amenable to a wide range of such transformations.

Ester Group: The methyl ester is a versatile handle for various transformations. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride, amide, or other carboxylic acid derivatives. wikipedia.org Alternatively, the ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.

Methylthio Group: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfone is a good leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of nucleophiles at this position.

Fluoro Group: The fluorine atom is generally stable but can undergo nucleophilic aromatic substitution under forcing conditions, particularly when activated by a strongly electron-withdrawing group in the para position. This allows for the late-stage introduction of other functionalities.

Table 2: Key Functional Group Interconversions of Methyl 3-fluoro-5-(methylthio)benzoate Derivatives

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| -COOCH₃ | LiOH, H₂O | -COOH |

| -COOCH₃ | LiAlH₄ | -CH₂OH |

| -COOH | SOCl₂ | -COCl |

| -COOH | RNH₂, EDC | -CONHR |

| -SCH₃ | m-CPBA (1 eq.) | -S(O)CH₃ |

| -SCH₃ | m-CPBA (2 eq.) | -SO₂CH₃ |

| -F (activated) | Nu⁻ (e.g., RO⁻) | -Nu |

These interconversions highlight the synthetic flexibility offered by methyl 3-fluoro-5-(methylthio)benzoate, enabling chemists to strategically modify the molecule to achieve their desired target structures.

Future Research Trajectories and Emerging Methodologies

Development of Environmentally Benign and Sustainable Synthetic Routes

The chemical industry's increasing focus on sustainability is driving the development of greener synthetic pathways for valuable compounds like Methyl 3-fluoro-5-(methylthio)benzoate. Traditional methods often rely on harsh reagents and generate significant waste. Future research is geared towards creating more environmentally friendly and economically viable processes.

One promising avenue is the use of solid acid catalysts . These catalysts, such as zeolites, sulfated zirconia, and functionalized resins, offer several advantages over traditional liquid acids like sulfuric acid. They are typically non-corrosive, reusable, and can be easily separated from the reaction mixture, minimizing waste generation and simplifying purification processes. Research in this area focuses on designing highly active and selective solid acids that can efficiently catalyze the esterification of 3-fluoro-5-(methylthio)benzoic acid or related precursors under mild conditions. numberanalytics.com

Biocatalysis represents another key strategy for sustainable synthesis. Enzymes, such as lipases, can catalyze esterification reactions with high selectivity and under mild, aqueous conditions, reducing the need for organic solvents and harsh workups. The heterologous expression of enzymes like benzoic acid methyl transferase in microorganisms such as Saccharomyces cerevisiae has already shown promise for the production of methyl benzoate (B1203000). drugdiscoverytrends.com Future work will likely involve engineering enzymes with enhanced stability and specificity for fluorinated and sulfur-containing substrates.

Furthermore, solvent-free reaction conditions are being explored to minimize the environmental impact of organic solvents. Mechanochemical methods, where mechanical energy is used to drive reactions, and microwave-assisted synthesis are emerging as powerful tools for efficient and solvent-free esterification. acs.org

Exploration of Unprecedented Reactivity and Novel Chemical Transformations

The unique electronic properties imparted by the fluorine and methylthio substituents in Methyl 3-fluoro-5-(methylthio)benzoate open up possibilities for unprecedented reactivity and novel chemical transformations. The strong electron-withdrawing nature of the fluorine atom and the potential for the sulfur atom to participate in various coupling reactions make this molecule a rich platform for synthetic exploration.

A key area of future research will be the selective activation and functionalization of the C-F bond . While historically considered inert, recent advancements in catalysis have enabled the transformation of C-F bonds into other functional groups. researchgate.net Transition-metal catalysts, particularly those based on palladium, nickel, and rhodium, have shown promise in mediating the cross-coupling of fluoroaromatics with a variety of partners. acs.orgnih.gov The development of catalysts that can selectively activate the C-F bond in the presence of the C-S and ester functionalities of Methyl 3-fluoro-5-(methylthio)benzoate would unlock a plethora of new synthetic possibilities.

Similarly, the functionalization of the C-S bond offers another avenue for diversification. The methylthio group can be a versatile handle for various transformations, including oxidation to sulfoxides and sulfones, or participation in cross-coupling reactions. Transition metal-catalyzed methods for the arylation of thiols and the use of disulfides as metal-thiolate precursors are well-established and could be adapted for this molecule. semanticscholar.orgresearchgate.net The challenge lies in achieving chemoselectivity, allowing for the independent manipulation of the C-F and C-S bonds.

The "ester dance reaction," a recently discovered isomerization process where an ester group migrates around an aromatic ring, could also lead to novel transformations for this compound, potentially enabling access to new isomers with unique properties. nih.gov

Integration into Automated Synthesis and Flow Chemistry Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science is driving the integration of chemical synthesis with automated platforms. Automated synthesis and flow chemistry offer significant advantages over traditional batch processes, including improved safety, reproducibility, and scalability.

The esterification to produce Methyl 3-fluoro-5-(methylthio)benzoate is well-suited for adaptation to a continuous flow process . In a flow reactor, reactants are continuously pumped through a heated and/or pressurized tube, often packed with a solid-supported catalyst. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. researchgate.net Flow chemistry can also enable the safe use of hazardous reagents and the telescoping of multiple reaction steps into a single, continuous process, thereby increasing efficiency. semanticscholar.org

High-throughput synthesis platforms, which allow for the parallel synthesis of many compounds simultaneously, are also becoming increasingly important. numberanalytics.comresearchgate.net By combining automated liquid handling robots with miniaturized reaction vessels, researchers can rapidly generate libraries of derivatives of Methyl 3-fluoro-5-(methylthio)benzoate for biological or materials screening.

Advancements in Catalysis for Enhanced Selectivity and Efficiency

The development of highly selective and efficient catalysts is paramount to unlocking the full synthetic potential of Methyl 3-fluoro-5-(methylthio)benzoate. The presence of three distinct functional groups (fluoro, methylthio, and methyl ester) presents a significant challenge in achieving chemoselectivity.

Future research in catalysis will focus on the design of ligands that can precisely control the reactivity of transition metal centers. For C-F bond activation, the development of specialized ligands, such as bulky dialkylbiarylphosphines, has been shown to enhance the rates of oxidative addition and reductive elimination, key steps in many cross-coupling reactions. acs.org For C-S bond functionalization, N-heterocyclic carbenes (NHCs) are emerging as powerful ligands for nickel-catalyzed reactions. semanticscholar.org

Photoredox catalysis is another rapidly advancing field that holds great promise. By using light to generate highly reactive radical intermediates, photoredox catalysis can enable transformations that are difficult to achieve with traditional thermal methods. This approach has been successfully applied to C-F activation and could potentially be used for the selective functionalization of Methyl 3-fluoro-5-(methylthio)benzoate under mild conditions.

Furthermore, the development of bifunctional or multifunctional catalysts that can promote multiple transformations in a single step could lead to more efficient and atom-economical synthetic routes.

Application of Machine Learning and Data Science in Reaction Discovery

The vast and complex landscape of chemical reactions presents a significant opportunity for the application of machine learning (ML) and data science . These computational tools are being increasingly used to predict reaction outcomes, design novel catalysts, and even discover new reactions. princeton.edursc.org

For a molecule like Methyl 3-fluoro-5-(methylthio)benzoate, ML models can be trained on large datasets of known reactions to predict the feasibility and outcome of potential transformations . acs.org This can help chemists to prioritize experiments and avoid pursuing unpromising synthetic routes. For instance, models can predict the regioselectivity of a reaction, which is crucial when multiple reactive sites are present. princeton.edu

In the realm of catalyst design, computational methods, including density functional theory (DFT) and machine learning , are being used to design and optimize catalysts with enhanced activity and selectivity for specific transformations like C-F and C-S bond functionalization. numberanalytics.comacs.org These computational tools can accelerate the discovery of new catalysts by screening large numbers of potential candidates virtually before committing to experimental synthesis. The integration of these data-driven approaches with automated synthesis platforms promises to create a closed-loop system for accelerated reaction discovery and optimization.

Q & A

Basic Research Questions

Q. What are the optimized synthesis protocols for Methyl 3-fluoro-5-(methylthio)benzoate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step substitution reactions. For example, a three-step substitution using boronic ester intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can introduce the methylthio group via Suzuki coupling or nucleophilic aromatic substitution. Key parameters include:

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.

- Temperature : 80–110°C for efficient coupling.

- Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) for solubility and reactivity.

- Optimization : Adjusting stoichiometry of reactants (e.g., 1.2–1.5 equivalents of methylthiolating agents) and inert atmosphere (N₂/Ar) improves yields (>70%) .

Q. How can purification challenges (e.g., co-eluting impurities) be addressed during isolation?

- Methodology : Use gradient elution in flash chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC (C18 column, acetonitrile/water mobile phase). Recrystallization in ethanol/water mixtures (7:3 v/v) enhances purity (>95%) by exploiting differential solubility of the product and byproducts .

Q. What spectroscopic techniques are critical for structural confirmation?

- NMR :

- ¹H NMR : Peaks at δ 3.85–3.90 ppm (ester -OCH₃), δ 2.50 ppm (-SCH₃), and aromatic splitting patterns (meta-fluorine at δ 7.2–7.5 ppm).

- ¹⁹F NMR : Single peak near δ -110 ppm for the fluorine substituent.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methylthio group in nucleophilic substitution reactions?

- Methodology : The methylthio (-SCH₃) group acts as a weak electron-donating substituent, directing electrophiles to the para position. DFT studies (B3LYP/6-31G*) show its lone pairs stabilize transition states in SNAr reactions. Kinetic experiments (e.g., monitoring by ¹H NMR) reveal rate constants (k ≈ 0.15 min⁻¹ at 25°C) in reactions with amines .

Q. How do computational models (e.g., DFT) predict the compound’s interactions with biological targets?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes (e.g., cytochrome P450). The fluorine atom’s electronegativity enhances binding affinity (ΔG ≈ -8.2 kcal/mol) by forming hydrogen bonds with active-site residues. DFT also predicts regioselectivity in metabolic oxidation .

Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?

- Methodology : Controlled stability studies (pH 1–7, 37°C) with LC-MS monitoring. Data shows decomposition (<10% over 24 h at pH 3–5) but rapid ester hydrolysis (>90% at pH <2). Conflicting reports may arise from impurities accelerating degradation; thus, purity assessment (HPLC) is critical .

Applications in Research

Q. What role does Methyl 3-fluoro-5-(methylthio)benzoate play in designing enzyme inhibitors?

- Methodology : The compound serves as a scaffold for developing kinase inhibitors. Structure-activity relationship (SAR) studies involve substituting the methylthio group with sulfonamides or heterocycles. IC₅₀ values (e.g., 0.8 µM for a MAPK inhibitor derivative) highlight its utility .

Q. How is it utilized in materials science for functionalized polymers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.